Ivacaftor is a pharmaceutical compound primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It functions as a cystic fibrosis transmembrane conductance regulator modulator, specifically targeting the G551D mutation of the cystic fibrosis transmembrane conductance regulator protein. This drug enhances the function of the defective protein, improving chloride transport across epithelial membranes and thereby alleviating symptoms associated with cystic fibrosis.
Ivacaftor is classified as a small molecule drug and is marketed under the brand name Kalydeco. It was developed by Vertex Pharmaceuticals and received approval from the U.S. Food and Drug Administration in January 2012 for use in patients aged six years and older who have specific mutations in the cystic fibrosis transmembrane conductance regulator gene.
The synthesis of Ivacaftor has been approached through various methodologies, reflecting the complexity of its molecular structure. Notable methods include:
Ivacaftor is chemically defined as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide. Its molecular formula is C_24H_28N_2O_3, with a molar mass of 396.49 g/mol. The compound features a quinoline core structure that is essential for its biological activity.
Key Structural Features:
The synthesis of Ivacaftor involves several critical chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
Ivacaftor acts by binding to the cystic fibrosis transmembrane conductance regulator protein at the cell surface, enhancing its gating properties. This action increases chloride ion transport across epithelial cells, which is crucial for maintaining fluid balance in tissues affected by cystic fibrosis.
The mechanism can be summarized as follows:
Ivacaftor exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Ivacaftor's primary application lies in treating cystic fibrosis caused by specific mutations in the cystic fibrosis transmembrane conductance regulator gene. Its effectiveness has been demonstrated in clinical trials where it significantly improves lung function and quality of life for patients with these genetic mutations.
Moreover, ongoing research explores Ivacaftor's potential in combination therapies with other modulators to address additional mutations associated with cystic fibrosis, expanding its therapeutic utility beyond initial indications .
Ivacaftor (VX-770) is a CFTR potentiator that binds directly to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, enhancing channel gating kinetics. Structural studies reveal that ivacaftor interacts with hydrophobic pockets within the transmembrane domains (TMDs), specifically at the interface of TMD1 and intracellular loop 4 (ICL4) [6] [10]. Computational analyses identify key binding residues, including F305, F337, I336, and S1141, which form a dynamic allosteric network connecting the drug-binding site to the channel pore [6]. Mutation of these residues diminishes ivacaftor efficacy, confirming their mechanistic role. Cryo-EM structures further demonstrate that ivacaftor stabilizes an open-state conformation of the pore, widening the extracellular aperture to facilitate chloride conductance [8].
Residue | Domain Location | Role in Ivacaftor Binding |
---|---|---|
F305 | TMD1 | Hydrophobic anchoring |
F337 | TMD1 | π-π stacking interactions |
I336 | TMD1 | Van der Waals contacts |
S1141 | ICL4 | Hydrogen bonding |
Binding induces conformational shifts in TMD1 helices (particularly TM6 and TM12), which propagate to the nucleotide-binding domains (NBDs) via ICL4 [10]. This repositions the gating residues (e.g., S1141) to stabilize the pore in an open configuration [6] [8].
ATP Site | Role in Gating | Ivacaftor’s Effect |
---|---|---|
Degenerate (Site 1) | Binds ATP (non-hydrolytic) | Mimics allosteric signal |
Catalytic (Site 2) | Hydrolyzes ATP for closure | Reduces hydrolysis dependence |
Class III mutations (e.g., G551D) impair CFTR’s ATP-dependent gating, reducing open probability (Po) to <0.1% of wild-type levels [2] [5]. Ivacaftor specifically rescues these defects by:
Clinical data confirm functional restoration:
Mutation | Defect | Ivacaftor Efficacy (↑Po) | Clinical Outcome |
---|---|---|---|
G551D | ATP binding impaired | 25–40× increase | ↑ Lung function, ↓ exacerbations |
G1244E | Reduced open probability | 10–15× increase | Moderate sweat Cl⁻ reduction |
S1251N | Altered gating kinetics | 8–12× increase | Improved QoL scores |
Ivacaftor modulates CFTR through long-range allosteric networks that transmit conformational changes from the TMDs to the NBDs and pore [6] [3]. Key mechanisms include:
Functional outcomes of allostery include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7